![molecular formula C12H14ClNO3S B3430638 2-chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-one CAS No. 852399-95-2](/img/structure/B3430638.png)
2-chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-one
Overview
Description
It is characterized by its molecular formula C12H14ClNO3S and a molecular weight of 287.76 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-one typically involves the reaction of 2-chloroethanesulfonyl chloride with an appropriate indole derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemical Properties and Reactivity
The molecular formula of 2-chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-one is C₁₂H₁₄ClNO₃S, with a molecular weight of approximately 287.76 g/mol. The compound features a chloro group and an ethanesulfonyl moiety, which contribute to its unique reactivity profile. The presence of the chloro group allows for nucleophilic substitution reactions, while the ethanesulfonyl group can participate in sulfonation reactions or act as a leaving group in various chemical transformations.
Neuroprotective Effects
Indole derivatives are also known for their neuroprotective effects. Given the structural characteristics of this compound, it may exhibit similar properties. Compounds that modulate neurotransmitter systems or exhibit antioxidant activity could be beneficial in treating neurodegenerative diseases. Further investigation into this compound's neuroprotective mechanisms is warranted .
Organic Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. The chloro group can facilitate further functionalization, making it a valuable intermediate in the synthesis of more complex molecules. Its ability to undergo nucleophilic substitution reactions opens avenues for creating diverse derivatives with tailored properties .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing this compound demonstrated its reactivity in nucleophilic substitution reactions. The results indicated that the compound could be effectively synthesized using readily available starting materials, showcasing its potential as a versatile building block in organic synthesis .
Case Study 2: Biological Evaluation
In another research effort, the biological activity of related indole compounds was evaluated against various cancer cell lines. While direct studies on this compound were not conducted, the findings suggest that similar compounds possess significant anticancer activity. This highlights the need for further exploration of this specific compound's biological effects .
Summary Table of Applications
Application Area | Description |
---|---|
Medicinal Chemistry | Potential anticancer and neuroprotective effects based on structural similarities to known agents |
Organic Synthesis | Valuable intermediate for functionalization and synthesis of complex molecules |
Biological Research | Need for further studies to evaluate specific biological activities |
Mechanism of Action
The mechanism of action of 2-chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-one involves its interaction with specific molecular targets and pathways within biological systems . The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-[1-(methanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-one: This compound is structurally similar but has a methanesulfonyl group instead of an ethanesulfonyl group.
2-chloroethanesulfonyl chloride: A related compound used in the synthesis of 2-chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-one.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds.
Biological Activity
2-Chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-one (CAS No. 852399-95-2) is a synthetic compound characterized by its unique chemical structure, which includes a chloro group, an ethanesulfonyl moiety, and a dihydroindole framework. The molecular formula is C₁₂H₁₄ClNO₃S with a molecular weight of approximately 287.76 g/mol. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry.
The presence of the chloro group in this compound allows for nucleophilic substitution reactions, while the ethanesulfonyl group may participate in various chemical transformations. These properties suggest that the compound could exhibit significant biological activity, particularly as a pharmaceutical agent.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₄ClNO₃S |
Molecular Weight | 287.76 g/mol |
CAS Number | 852399-95-2 |
Purity | 95% |
Biological Activity
Research indicates that compounds with indole structures often exhibit various biological activities, including anticancer and anti-inflammatory effects. Specifically, indole derivatives have been identified as potent inhibitors of sirtuin enzymes, which play critical roles in cellular regulation and metabolism.
Case Studies and Research Findings
-
Inhibition of SIRT1 :
A study highlighted the discovery of indole derivatives as selective inhibitors of SIRT1, with IC50 values ranging from 60 to 100 nM. This represents a significant improvement over previous inhibitors and suggests that similar compounds, including this compound, may also possess inhibitory effects on SIRT1 or related enzymes . -
Anticancer Potential :
Indole-linked compounds have shown promising anticancer activity against various cell lines. For instance, thiazole-bearing indoles demonstrated significant cytotoxicity against human glioblastoma and melanoma cells. The structural features contributing to this activity include electron-donating groups on the phenyl ring and specific substituents on the indole moiety . Given that this compound shares structural similarities with these active compounds, it may warrant further investigation for anticancer properties. -
Structure-Activity Relationship (SAR) :
The SAR analysis of related compounds has shown that modifications to the indole structure can significantly impact biological activity. For example, the introduction of sulfonyl groups has been linked to enhanced solubility and bioavailability, which are crucial for therapeutic efficacy .
Properties
IUPAC Name |
2-chloro-1-(1-ethylsulfonyl-2,3-dihydroindol-5-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c1-2-18(16,17)14-6-5-9-7-10(12(15)8-13)3-4-11(9)14/h3-4,7H,2,5-6,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEPKQTUSMHKED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301172265 | |
Record name | 2-Chloro-1-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301172265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852399-95-2 | |
Record name | 2-Chloro-1-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852399-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301172265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.